molecular formula C12H14Cl2FNO4S B3026104 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide CAS No. 2213400-85-0

2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide

Cat. No.: B3026104
CAS No.: 2213400-85-0
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-BFHKXKNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florfenicol-d3 is a deuterated form of florfenicol, a synthetic broad-spectrum antibiotic primarily used in veterinary medicine. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Florfenicol-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of florfenicol in various samples.

    Biology: Employed in studies to understand the metabolic pathways and degradation products of florfenicol.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in veterinary medicine.

    Industry: Utilized in the development of new formulations and delivery systems for antibiotics.

Mechanism of Action

Florfenicol-d3, also known as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide or 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide, is a synthetic analog of thiamphenicol and chloramphenicol . It is a broad-spectrum antibiotic used primarily in veterinary medicine .

Target of Action

Florfenicol-d3 targets bacterial ribosomes, specifically the 50S and 70S subunits . These subunits are essential for protein synthesis in bacteria, making them a crucial target for antibacterial action.

Mode of Action

Florfenicol-d3 inhibits bacterial protein synthesis by binding to the 50S and 70S ribosomal subunits . This binding impairs peptidyl transferase activity, preventing peptide-bond formation and thus inhibiting the elongation of peptides . The effect is usually bacteriostatic, but at high concentrations, it may be bactericidal for some species .

Biochemical Pathways

The primary biochemical pathway affected by Florfenicol-d3 is bacterial protein synthesis . By inhibiting this pathway, Florfenicol-d3 disrupts the growth and proliferation of bacteria. Resistance to Florfenicol-d3 can develop through the production of chloramphenicol acetyltransferase, which acetylates the molecule, preventing it from binding to the ribosome .

Pharmacokinetics

Florfenicol-d3 exhibits a substantially higher maximum plasma concentration (Cmax) compared to free florfenicol . It also shows a significantly higher area under the curve (AUC 0–t) than free florfenicol, indicating improved bioavailability . The elimination half-life (t1/2) of florfenicol in poultry is less than 3 hours .

Result of Action

The primary result of Florfenicol-d3’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Florfenicol-d3 prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Action Environment

The action of Florfenicol-d3 can be influenced by various environmental factors. For instance, its low water solubility can make it difficult to formulate aqueous solutions using organic solvents . The use of nanotechnology, such as niosomes, can enhance the therapeutic efficacy of florfenicol-d3 by improving its oral bioavailability .

Biochemical Analysis

Biochemical Properties

Florfenicol-d3 interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes . This interaction disrupts the formation of peptide bonds during protein synthesis, leading to the bacteriostatic effect of Florfenicol-d3 .

Cellular Effects

Florfenicol-d3 has been shown to have significant effects on cellular processes. In studies on Oreochromis niloticus, a species of fish, it was found that Florfenicol-d3 can impact the immune system, antioxidant activity, and cause histopathological changes . It can also cause immunotoxicity and reproductive toxicity in livestock and poultry with long-term use .

Molecular Mechanism

The molecular mechanism of action of Florfenicol-d3 involves its binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes, which inhibits the formation of peptide bonds during protein synthesis . This results in the bacteriostatic effect of Florfenicol-d3 .

Temporal Effects in Laboratory Settings

The effects of Florfenicol-d3 can change over time in laboratory settings. For example, it has been observed that the antibiotic effects of Florfenicol-d3 can decrease over time due to the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of Florfenicol-d3 can vary with different dosages in animal models. High doses of Florfenicol-d3 can lead to toxic or adverse effects, such as immunotoxicity and reproductive toxicity .

Metabolic Pathways

Florfenicol-d3 is involved in various metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation and sulfation, among other metabolic processes .

Transport and Distribution

Florfenicol-d3 is distributed throughout the body after administration. It is known to accumulate in tissues such as the liver and kidneys .

Subcellular Localization

As an antibiotic, it is known to interact with bacterial ribosomes, suggesting that it may localize to the cytoplasm in bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Florfenicol-d3 involves the incorporation of deuterium atoms into the florfenicol molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.

    Direct Synthesis: Starting from deuterated precursors, florfenicol-d3 can be synthesized through a series of chemical reactions that introduce the necessary functional groups and deuterium atoms.

Industrial Production Methods: Industrial production of Florfenicol-d3 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Florfenicol-d3 undergoes various chemical reactions, including:

    Oxidation: Florfenicol-d3 can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products:

Comparison with Similar Compounds

Florfenicol-d3 is compared with other similar compounds such as:

    Chloramphenicol: Florfenicol is more effective and less toxic, as it is not affected by chloramphenicol acetyltransferase.

    Thiamphenicol: Florfenicol has a broader spectrum of activity and better pharmacokinetic properties.

    Azidamfenicol: Another analog with similar antibacterial properties but different pharmacokinetic profiles.

Uniqueness: Florfenicol-d3’s deuterium labeling makes it particularly valuable in research applications, providing insights into the metabolic and pharmacokinetic behavior of florfenicol without altering its biological activity .

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-BFHKXKNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide
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2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide

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